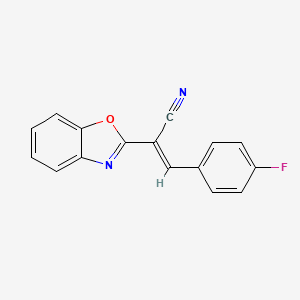

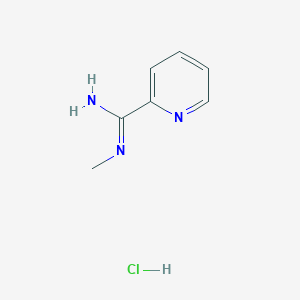

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.

BenchChem offers high-quality N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Isoxazole Derivatives as Disease-Modifying Antirheumatic Drugs

Isoxazole derivatives, such as leflunomide and its active metabolite A77-1726, have been explored for their promising disease-modifying antirheumatic drug (DMARD) properties, now in clinical trials. These compounds, including malononitrilamides like MNA279 and MNA715, and HR325, have shown potential in blocking rejection after allograft and xenograft transplantation in animals. Their mechanism of action involves the inhibition of mitochondrial dihydroorotate dehydrogenase, a key enzyme in pyrimidine de novo synthesis, essential for normal immune cell functions. This inhibition leads to a reduction in pyrimidine nucleotide pools, impacting immune responses (W. Knecht & M. Löffler, 1998).

Antimycobacterial Activity of N-Alkoxyphenylhydroxynaphthalenecarboxamides

Research on N-alkoxyphenylhydroxynaphthalenecarboxamides has revealed their potential as antimycobacterial agents. These compounds have shown activity against Mycobacterium tuberculosis H37Ra, M. kansasii, and M. smegmatis, with some displaying activity comparable to or higher than rifampicin. Their antimycobacterial efficacy, combined with low cytotoxicity, highlights their potential in developing treatments for mycobacterial infections (T. Goněc et al., 2016).

Antimicrobial and Herbicidal Applications

Isoxazole compounds have been synthesized with the intent of exploring their antimicrobial and herbicidal activities. For example, N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their isoxazole equivalents have demonstrated potential antibacterial activity against various bacterial strains, including B. subtilis, and antifungal activity against A. niger. These findings suggest the utility of isoxazole derivatives in agricultural applications to control pests and diseases (D. Sowmya et al., 2018).

Synthesis and Characterization of Research Chemicals

The synthesis and characterization of isoxazole-containing compounds have been a focus in the field of drug discovery and research chemicals. Studies like those on N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) highlight the importance of accurate identification and characterization in the development of new pharmacological tools and potential therapeutic agents (Gavin McLaughlin et al., 2016).

Propriétés

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-11-9-13(19-22-11)16(21)18-10-17(7-3-4-8-17)15-6-5-14(23-15)12(2)20/h5-6,9,12,20H,3-4,7-8,10H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWXMZYFBANOQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methylisoxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxomorpholine-3-carboxamide](/img/structure/B2394770.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2394774.png)

![2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2394779.png)

![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride](/img/structure/B2394782.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)

![1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394787.png)

![Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2394789.png)